molecular formula C9H7Br2NO B1357265 4-(Dibromomethyl)-3-methoxybenzonitrile CAS No. 914106-35-7

4-(Dibromomethyl)-3-methoxybenzonitrile

Cat. No.: B1357265
CAS No.: 914106-35-7
M. Wt: 304.97 g/mol
InChI Key: FBRXOMHTCUKJMI-UHFFFAOYSA-N
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Description

4-(Dibromomethyl)-3-methoxybenzonitrile is an organic compound characterized by the presence of a dibromomethyl group, a methoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibromomethyl)-3-methoxybenzonitrile typically involves the bromination of 3-methoxybenzonitrile. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions, leading to the formation of the dibromomethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically involves recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Dibromomethyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-(Dibromomethyl)-3-methoxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dibromomethyl)-3-methoxybenzonitrile involves its interaction with specific molecular targets. The dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Properties

IUPAC Name

4-(dibromomethyl)-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRXOMHTCUKJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586552
Record name 4-(Dibromomethyl)-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914106-35-7
Record name 4-(Dibromomethyl)-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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